molecular formula C12H15N3O B2420275 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline CAS No. 1245569-35-0

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline

Cat. No.: B2420275
CAS No.: 1245569-35-0
M. Wt: 217.272
InChI Key: GHOKCNHWMYMYOH-UHFFFAOYSA-N
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Description

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of an aniline group attached to the oxadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline or oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline or oxadiazole ring.

Scientific Research Applications

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)aniline
  • 4-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)aniline
  • 4-((5-Chloro-1,2,4-oxadiazol-3-yl)methyl)aniline

Uniqueness

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance lipophilicity, improving membrane permeability and bioavailability compared to similar compounds .

Biological Activity

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline, a compound featuring the oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}N4_{4}O
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that oxadiazole derivatives exhibit inhibitory effects on key enzymes and receptors involved in cancer progression and inflammation. For instance, they have shown inhibitory potency against:

  • Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer cell proliferation.
  • Carbonic Anhydrases (CAs) : Involved in regulating pH and fluid balance in tissues.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluating various oxadiazole derivatives reported that compounds containing the oxadiazole ring showed effective cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50_{50} values of selected derivatives against various cancer types:

Compound NameCell LineIC50_{50} (µM)
4-(Oxadiazol)Human Colon Adenocarcinoma0.67
4-(Oxadiazol)Human Lung Adenocarcinoma0.80
4-(Oxadiazol)Human Prostate Cancer0.87

These findings indicate a promising potential for further development of this compound as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. Research indicates that derivatives of oxadiazole can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are implicated in inflammatory pathways.

Case Study 1: Synthesis and Evaluation

A notable study synthesized several oxadiazole derivatives, including this compound. The evaluation involved assessing their cytotoxicity using MTT assays across various cancer cell lines. Results indicated that this compound displayed a selective cytotoxic profile with lower toxicity towards normal cells compared to established chemotherapeutics.

Case Study 2: Mechanism-Based Approaches

Another investigation focused on the mechanism of action for oxadiazole derivatives. The study revealed that these compounds could effectively inhibit HDACs and COX enzymes, leading to reduced tumor growth in xenograft models. This highlights the therapeutic potential of targeting epigenetic regulators in cancer treatment.

Properties

IUPAC Name

4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)12-14-11(15-16-12)7-9-3-5-10(13)6-4-9/h3-6,8H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOKCNHWMYMYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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